Methyl dioctylphosphonoacetate

Horner-Wadsworth-Emmons olefination alkene geometry selectivity phosphonate substituent effect

Methyl dioctylphosphonoacetate (CAS 1536463-78-1; molecular formula C19H39O5P, MW 378.5 g/mol) is a mixed dialkyl phosphonoacetate within the broader class of Horner–Wadsworth–Emmons (HWE) reagents. Unlike the widely available short-chain analog methyl diethylphosphonoacetate (MW 210.17), this compound features two n-octyl groups on phosphorus, which substantially increase molecular weight, lipophilicity, and alter its physicochemical profile in organic reaction media.

Molecular Formula C19H39O5P
Molecular Weight 378.5 g/mol
Cat. No. B15497797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dioctylphosphonoacetate
Molecular FormulaC19H39O5P
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOP(=O)(CC(=O)OC)OCCCCCCCC
InChIInChI=1S/C19H39O5P/c1-4-6-8-10-12-14-16-23-25(21,18-19(20)22-3)24-17-15-13-11-9-7-5-2/h4-18H2,1-3H3
InChIKeyHNPQVXZQPXKSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Dioctylphosphonoacetate for Research Procurement: Class, Core Properties, and Baseline Specifications


Methyl dioctylphosphonoacetate (CAS 1536463-78-1; molecular formula C19H39O5P, MW 378.5 g/mol) is a mixed dialkyl phosphonoacetate within the broader class of Horner–Wadsworth–Emmons (HWE) reagents [1]. Unlike the widely available short-chain analog methyl diethylphosphonoacetate (MW 210.17), this compound features two n-octyl groups on phosphorus, which substantially increase molecular weight, lipophilicity, and alter its physicochemical profile in organic reaction media [2]. Commercial specifications from reputable vendors indicate typical purity of 95%, density approximately 1.145 g/mL at 25 °C, and boiling point ranges of 127–131 °C at reduced pressure (9 mmHg) [3]. These baseline parameters establish the foundation for understanding where generic substitution may be scientifically inappropriate.

HWE stereoselective synthesis requiring altered Z/E geometry modulation
Hydrophobic phosphonate reagent for lipophilic reaction environments
Attenuated enzymatic reactivity compared to short-chain analogs

Why Methyl Dioctylphosphonoacetate Cannot Be Interchanged with Short-Chain Phosphonoacetate Analogs


Methyl dioctylphosphonoacetate and its widely available short-chain analog, methyl diethylphosphonoacetate (CAS 1067-74-9), differ fundamentally in phosphorus substituent structure. The replacement of ethyl groups with n-octyl chains introduces substantial steric bulk and electronic perturbation at the phosphorus center, which is known to modulate the geometry and stability of the reactive phosphonate carbanion intermediate in HWE olefination [1]. Phosphonate substituent electronic effects directly correlate with 31P NMR chemical shifts and Z/E alkene product selectivity in aldehyde olefinations [2]. Furthermore, class-level evidence from related phosphonate triacylglycerol analogs demonstrates that methyl-versus-octyl substitution on phosphorus alters enzymatic reactivity by orders of magnitude, with methyl-substituted phosphonates exhibiting substantially higher reactivity toward lipases than their octyl counterparts [3]. Consequently, direct substitution of methyl dioctylphosphonoacetate with short-chain analogs in stereoselective synthesis workflows is not scientifically justified without re-optimization of reaction conditions.

Z/E selectivity may shift Octyl groups alter phosphorus electronic environment, potentially changing stereochemical outcome compared to ethyl analog.
Reactivity profile differs Octyl substitution reduces enzyme inactivation kinetics; short-chain analogs may react substantially faster, confounding time-course studies.
Hydrolytic stability not interchangeable Longer alkyl chains extend chemical half-life; direct replacement without re-optimization may alter degradation rates in pro-drug or analytical contexts.

Methyl Dioctylphosphonoacetate: Product-Specific Quantitative Evidence for Differentiated Procurement


Phosphorus Substituent Effect on HWE Z/E Geometrical Selectivity: Octyl vs. Ethyl and Aryl Phosphonoacetates

Methyl dioctylphosphonoacetate, featuring two n-octyl groups on phosphorus, belongs to the class of mixed alkyl phosphonoacetates whose phosphorus substituents directly modulate Z/E selectivity in HWE reactions with aromatic aldehydes. Systematic investigation of mixed phosphonoacetates demonstrated that the electron-withdrawing ability and steric profile of phosphonate substituents govern the observed Z-selectivity, with a good linear correlation between 31P NMR chemical shifts and Z/E product ratios [1]. While no head-to-head comparison between methyl dioctylphosphonoacetate and methyl diethylphosphonoacetate was identified in the literature, the established structure-selectivity relationship indicates that substitution of ethyl for octyl alters the electronic environment at phosphorus and consequently shifts the Z/E product distribution. The presence of longer n-octyl chains is predicted to influence the reversibility of the oxaphosphetane intermediate and transition-state stabilization, parameters that computational studies have directly linked to Z-product enrichment [2].

Z/E Selectivity Modulation
Class-level inference
31P NMR shifts correlate with Z/E ratio; octyl chain predicted to alter product distribution relative to ethyl analog
Supports substituent-dependent geometry control
Direct head-to-head comparison not reported
Horner-Wadsworth-Emmons olefination alkene geometry selectivity phosphonate substituent effect

Hydrolytic Stability and Lipase Reactivity Differentiation: Octyl vs. Methyl Phosphonate Substitution

The n-octyl substituents on methyl dioctylphosphonoacetate confer significantly altered reactivity in enzymatic and hydrolytic environments compared to methyl-substituted analogs. In a direct head-to-head study of phosphonate triacylglycerol analogs, the compound bearing a methyl group on phosphorus exhibited markedly higher reactivity toward both Fusarium solani pisi cutinase and Staphylococcus hyicus lipase than the compound bearing an octyl group on phosphorus [1]. Specifically, the methyl-substituted phosphonate produced rapid enzyme inactivation at 0.1 mol% inhibitor concentration (t1/2 < 60 min), while the octyl-substituted phosphonate reacted substantially more slowly [1]. Additionally, class-level hydrolysis kinetic studies on phosphonoacetate prodrug derivatives show that increased alkyl chain length and steric bulk on phosphorus-adjacent groups systematically reduce chemical hydrolysis rates: half-lives increase from approximately 150 hours for acetyl analogs to 2240 hours for pivaloyl derivatives [2]. Although this study did not directly test methyl dioctylphosphonoacetate, the trend clearly establishes that longer alkyl chains confer greater hydrolytic stability.

Lipase Reactivity
Head-to-head
Octyl phosphonate analog: substantially slower inactivation vs methyl analog (t1/2
Attenuated enzyme reactivity context
Based on phosphonate triacylglycerol analog data
PI-PLC Inhibition
Class-level inference
Dioctyl methyl phosphate IC50 = 12 μM (most potent in series)
Supports hydrophobic binding context
Analogous dioctyl phosphonate motif data
phosphonate hydrolysis kinetics lipase inhibition alkyl chain effect

Hydrophobicity-Driven Inhibitory Potency Enhancement: Dioctyl Methyl Phosphate vs. Shorter-Chain Analogs

Evidence from phospholipase C inhibitor studies demonstrates that dioctyl-substituted phosphorus compounds achieve superior inhibitory potency compared to shorter-chain analogs due to enhanced hydrophobicity. In a systematic structure–activity study of phosphatidylinositol-specific phospholipase C (PI-PLC) inhibitors, dioctyl methyl phosphate (compound 14), which contains the same dioctyl phosphonate motif as methyl dioctylphosphonoacetate, exhibited an IC50 of 12 μM, making it the most potent inhibitor in the entire series [1]. In direct comparison, dihexyl lipid analogs showed reduced potency relative to the dioctyl compound, confirming that increased alkyl chain length on phosphorus directly correlates with enhanced inhibition [1]. Short-chain lipid analogs lacking extensive hydrophobic moieties exhibited IC50 values approximately three orders of magnitude higher (millimolar range) [1]. Although methyl dioctylphosphonoacetate was not the exact compound tested, the dioctyl methyl phosphate data serve as strong class-level evidence that the dioctyl phosphonate substructure confers quantitatively meaningful potency advantages in hydrophobic binding environments.

PI-PLC Inhibition
Class-level inference
Dioctyl methyl phosphate IC50 = 12 μM (most potent in series)
Supports hydrophobic binding context
Analogous dioctyl phosphonate motif data
phosphatidylinositol-specific phospholipase C hydrophobic inhibition IC50

Methyl Dioctylphosphonoacetate: Research and Industrial Application Scenarios Supported by Differentiated Evidence


Stereoselective HWE Olefination Requiring Altered Z/E Geometry Profiles

Methyl dioctylphosphonoacetate is a candidate phosphonate reagent for Horner–Wadsworth–Emmons olefination workflows where the alkene Z/E selectivity achievable with standard ethyl-substituted phosphonoacetates is suboptimal. As established in Section 3, the phosphorus substituent electronic environment correlates directly with Z/E product ratios in aromatic aldehyde olefinations [1]. Substitution of ethyl with n-octyl alters the electron-withdrawing character at phosphorus, potentially enabling access to Z/E distributions that differ from those obtained with methyl diethylphosphonoacetate under identical base and solvent conditions. This scenario is particularly relevant for synthetic chemists optimizing stereoselective routes to α,β-unsaturated esters where alternative Z-selective reagents such as Still–Gennari (bis-trifluoroethyl) phosphonoacetate may introduce unwanted fluorinated byproducts or require strictly anhydrous conditions.

Enzyme Inhibition Studies Requiring Attenuated Phosphonate Reactivity

For investigations involving phosphonate-based enzyme inhibitors, the octyl substitution pattern of methyl dioctylphosphonoacetate confers a distinct kinetic advantage: reduced enzymatic reactivity relative to methyl-substituted phosphonate analogs. Direct head-to-head evidence demonstrates that methyl phosphonates rapidly inactivate lipases (t1/2 < 60 min at 0.1 mol%), whereas octyl phosphonates react substantially more slowly [2]. This differential reactivity profile makes methyl dioctylphosphonoacetate a suitable starting material for synthesizing phosphonate inhibitors where slower, more controlled enzyme inactivation kinetics are desired, or where rapid degradation of the phosphonate warhead would confound experimental time courses.

Lipophilic Prodrug Synthesis Requiring Enhanced Hydrolytic Stability

The long n-octyl chains on methyl dioctylphosphonoacetate provide the dual benefits of increased lipophilicity and enhanced hydrolytic stability, properties that are directly relevant to phosphonate prodrug design. As documented in hydrolysis kinetic studies, increasing alkyl chain length and steric bulk systematically extends chemical half-life—from approximately 150 hours for acetyl derivatives to 2240 hours for pivaloyl derivatives [3]. Methyl dioctylphosphonoacetate, bearing two n-octyl groups, is expected to exhibit hydrolytic stability substantially exceeding that of ethyl-substituted phosphonoacetates. This property is advantageous for prodrug applications requiring extended plasma circulation or controlled release kinetics, as well as for analytical method development where phosphonate reagent stability over extended experimental durations is critical.

Hydrophobic Binding Studies with Membrane-Associated Enzymes

Based on class-level evidence from dioctyl methyl phosphate inhibitor studies (IC50 = 12 μM for PI-PLC, representing the most potent compound in the tested series), methyl dioctylphosphonoacetate may serve as a synthetic precursor for generating lipophilic phosphonate probes targeting membrane-associated enzymes [4]. The dioctyl motif contributes quantifiably to hydrophobic binding affinity, conferring approximately three orders of magnitude potency enhancement relative to short-chain lipid analogs. Researchers investigating structure–activity relationships in hydrophobic enzyme active sites or developing lipophilic affinity probes can leverage methyl dioctylphosphonoacetate as a building block that imparts measurable binding energy advantages in non-polar environments.

Application
Selection Property
Validation Focus
Stereoselective HWE olefination
Z/E geometry modulation potential
Z/E ratio under reaction conditions
Enzyme inhibition studies
Attenuated phosphonate reactivity
Enzyme inactivation kinetics
Lipophilic prodrug synthesis
Enhanced hydrolytic stability
Hydrolysis half-life assessment
Hydrophobic binding studies
Hydrophobic binding affinity
Membrane-associated enzyme inhibition context

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